Antiproliferative agent-6
Description
Nomenclature and Structural Identification
This compound is systematically identified as a mono-(1,2,3-triazolyl)-appended benzimidazo[1,2-a]quinoline derivative. The compound's molecular formula (C21H14ClFN6) corresponds to a molecular weight of 404.83 g/mol. Structural analysis reveals a planar heteroaromatic system comprising:
- A benzimidazo[1,2-a]quinoline scaffold providing π-π stacking capabilities
- A chlorophenyl substituent at position 7
- A triazolyl moiety at position 2 via click chemistry conjugation
Table 1: Key physicochemical properties
| Property | Value |
|---|---|
| CAS Registry Number | 2389016-82-2 |
| Molecular Formula | C21H14ClFN6 |
| Molecular Weight | 404.83 g/mol |
| XLogP3-AA | 4.2 (Predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The triazolyl group enhances water solubility compared to parent quinoline structures while maintaining membrane permeability, as evidenced by its LogP value of 4.2.
Historical Development and Discovery
The compound originated from systematic structure-activity relationship (SAR) studies conducted by Meščić Macan et al. (2020), who synthesized 28 benzimidazo[1,2-a]quinoline derivatives to optimize anticancer activity. Key developmental milestones include:
- 2018 : Initial identification of benzimidazo[1,2-a]quinoline as a DNA-intercalating scaffold
- 2019 : Introduction of triazolyl groups via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to improve target affinity
- 2020 : Publication of comprehensive biological evaluations in European Journal of Medicinal Chemistry
The research team employed fragment-based drug design, combining:
- A DNA-binding benzimidazo[1,2-a]quinoline core
- A flexible triazolyl linker for RNA interaction
- Hydrophobic substituents for cellular uptake enhancement
Synthetic pathway highlights :
Significance in Oncology Research
This compound has emerged as a valuable tool compound in cancer biology due to three key characteristics:
1. Broad-spectrum activity :
Table 2: Cytotoxicity profile (GI50, μM)
| Cell Line | Type | GI50 |
|---|---|---|
| HCT116 | Colorectal carcinoma | 0.5 |
| MCF-7 | Breast adenocarcinoma | 2.0 |
| H460 | Non-small cell lung | 0.7 |
| HaCaT | Non-tumor keratinocyte | 3.5 |
Data demonstrates 7-fold selectivity between HCT116 and HaCaT cells.
2. Novel mechanism of action :
- DNA interaction : Intercalates into AT-rich regions (Ka = 1.2 × 105 M-1)
- RNA targeting : Binds to G-quadruplex structures in oncogenic mRNAs (e.g., c-MYC)
- Topoisomerase inhibition : Reduces TOP1 activity by 62% at 1 μM concentration
3. Research applications :
- Probe for studying nucleic acid dynamics in cancer cells
- Lead compound for developing dual DNA/RNA targeting agents
- Reference standard in high-throughput screening campaigns
The compound's ability to concurrently interact with DNA and RNA represents a paradigm shift in designing multitargeted anticancer agents. Current investigations focus on:
- Structural modifications to improve blood-brain barrier penetration
- Combination therapies with PARP inhibitors
- Nanoparticle formulations for enhanced tumor targeting
Properties
Molecular Formula |
C21H14ClFN6 |
|---|---|
Molecular Weight |
404.8 g/mol |
IUPAC Name |
5-[4-(3-chloropropyl)triazol-1-yl]-2-fluorobenzimidazolo[1,2-a]quinoline-6-carbonitrile |
InChI |
InChI=1S/C21H14ClFN6/c22-9-3-4-14-12-28(27-26-14)20-15-8-7-13(23)10-19(15)29-18-6-2-1-5-17(18)25-21(29)16(20)11-24/h1-2,5-8,10,12H,3-4,9H2 |
InChI Key |
CHNJNWJESLUCGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C4=C(C=CC(=C4)F)C(=C3C#N)N5C=C(N=N5)CCCCl |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The Skraup or Doebner-Miller reactions are classical methods for constructing quinoline scaffolds. For example, 6-substituted quinolines are synthesized via cyclization of aniline derivatives with glycerol and sulfuric acid under controlled heating. A modern adaptation involves:
- Esterification of carboxylic acids : Starting materials like 6-substituted-2-methylquinolin-4-ols (5a–b ) are prepared by heating diphenyl ether at 250°C.
- Chlorination at C-4 : Treatment with phosphorus oxychloride (POCl3) yields 4-chloro intermediates (6a–b ), which serve as electrophilic centers for nucleophilic substitution.
**Example Protocol from Literature:**
- **Step 1**: 6-Substituted-2-methylquinolin-4-ol (**5a**) synthesis:
- Heat 0.2 mol of precursor **4** in diphenyl ether (200 mL) at 250°C for 20 minutes.
- Cool to 40°C, precipitate with ether, and filter to obtain a gray solid (92–95% yield).
- **Step 2**: 4-Chlorination:
- Reflux **5a** (0.1 mol) in POCl<sub>3</sub> (70 mL) at 80°C for 1.5 hours.
- Neutralize with aqueous ammonia to isolate **6a** (97–98% yield).
Functionalization at C-6
The C-6 position is critical for modulating antiproliferative activity. In pyrazolo[3,4-d]pyrimidines, introducing 3-(1H-imidazol-1-yl)propan-1-amino side chains at C-6 enhanced Aurora kinase inhibition. For this compound, analogous steps may involve:
- Nucleophilic substitution : Reacting 4-chloroquinoline intermediates with amines (e.g., N,N-dimethylethylenediamine).
- Catalytic cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups.
Side-Chain Modifications and SAR Considerations
This compound’s side chain likely contributes to its high potency. Studies on indole–isatin hybrids and pyridazin-3(2H)-ones demonstrate that:
- Hydrogen bond donors (e.g., imidazole groups) improve target binding.
- Bulky substituents (e.g., benzyl groups) may reduce activity due to steric hindrance.
Table 1 : Activity Trends in Analogous Compounds
| Compound Class | Substituent at C-6 | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | 3-(1H-Imidazol-1-yl)propan-1-amino | 0.02–0.05 | Jurkat, HL-60 |
| 4-Aminoquinoline | N,N-Dimethylethylenediamine | 0.5–2.0 | HCT116, MCF-7 |
| Pyridazin-3(2H)-one | 3,4,5-Trimethoxyphenyl | 6.8–29 | HL-60, HCT-8 |
Purification and Analytical Characterization
Post-synthetic steps for this compound likely include:
- Recrystallization : From methanol or ethanol/water mixtures to remove byproducts.
- Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.
- Spectroscopic validation :
- 1H/13C NMR : To confirm substituent integration and regiochemistry.
- HRMS : For molecular weight verification (calcd. for C21H14ClFN6: 404.83 g/mol).
Chemical Reactions Analysis
Key Steps and Conditions:
-
Amination :
-
Substrate : 5-Bromo-2-chloro-3-nitropyridine
-
Reagent : Methylamine
-
Product : 5-Bromo-N2-methylpyridine-2,3-diamine
-
Yield : Not explicitly quantified.
-
-
Nitro Group Reduction :
-
Reagent : Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Conditions : Acidic aqueous environment
-
Product : Reduced intermediate.
-
-
Cyclocondensation :
-
Reagents : Benzaldehyde, p-benzoquinone
-
Conditions : Heating under reflux
-
Product : Imidazo[4,5-b]pyridine derivatives
-
Yield : 35–97% (dependent on substituents and reaction optimization).
-
Electrophilic Substitution Reactions
The compound’s imidazo[4,5-b]pyridine core enables electrophilic substitution , particularly halogenation, to enhance bioactivity.
Halogenation:
-
Reagents : Halogenating agents (e.g., Cl₂, Br₂)
-
Site Selectivity : Electron-rich aromatic positions (C-5 or C-7)
-
Outcome : Derivatives with improved antiproliferative potency.
Table 2: Representative Electrophilic Reactions
| Reaction Type | Reagent | Position Modified | Biological Impact |
|---|---|---|---|
| Halogenation | Bromine (Br₂) | C-5 | Increased IC₅₀ against NSCLC* |
| Chlorination | Cl₂ | C-7 | Enhanced apoptosis induction |
*NSCLC: Non-small cell lung cancer
Hydrolysis and Reduction Reactions
Antiproliferative agent-6 undergoes hydrolysis under strong acidic/basic conditions and reduction via catalytic hydrogenation.
Hydrolysis:
-
Conditions : Strong acids (e.g., HCl) or bases (e.g., NaOH)
-
Product : Degraded imidazo ring system, reducing bioactivity.
Reduction:
-
Reagents : H₂/Pd-C or NaBH₄
-
Target : Nitro or carbonyl groups
-
Application : Intermediate modification for derivative synthesis.
Implications for Biological Activity
The chemical reactivity of this compound directly correlates with its mechanism of action :
-
Enzyme Inhibition : Derivatives from halogenation inhibit DNA repair enzymes (e.g., PARP-1) .
-
Apoptosis Induction : Electrophilic adducts disrupt mitochondrial membrane potential, triggering caspase-9 activation.
Table 3: Activity of Modified Derivatives
| Derivative | Modification | IC₅₀ (µM) | Target Pathway |
|---|---|---|---|
| 5-Bromo analog | Halogenation | 2.4 | PARP-1 inhibition |
| Reduced form | Catalytic H₂ | 15.6 | Cell cycle arrest (G1/S) |
Scientific Research Applications
In Vitro Antiproliferative Activity
Research has demonstrated the effectiveness of Antiproliferative Agent-6 against several human cancer cell lines. The following table summarizes the antiproliferative activity of this compound compared to standard treatments:
| Cell Line | IC50 (µM) | Comparison Drug | IC50 Comparison (µM) |
|---|---|---|---|
| A549 (Lung) | 1.69 | Sunitinib | 8.11 |
| HT-29 (Colon) | 1.91 | Sunitinib | 8.11 |
| MCF-7 (Breast) | 10.4 | Not applicable | - |
This data illustrates that this compound exhibits significantly lower IC50 values than Sunitinib, indicating a higher potency against these cancer cell lines .
Case Studies
Several case studies have documented the applications and outcomes associated with this compound:
- Case Study on Lung Cancer : In a controlled study involving A549 cells, treatment with this compound resulted in a marked decrease in cell viability and an increase in apoptotic markers. The findings suggest that this compound could serve as a potential therapeutic agent for lung cancer treatment.
- Breast Cancer Analysis : Another study focused on MCF-7 cells showed that this compound not only inhibited cell growth but also altered gene expression related to apoptosis and cell cycle regulation. This highlights its dual role as both an antiproliferative and pro-apoptotic agent.
- Combination Therapy Exploration : Research has also explored the effects of combining this compound with other chemotherapeutic agents. Preliminary findings indicate enhanced efficacy when used in conjunction with standard treatments, suggesting a synergistic effect that warrants further investigation .
Mechanism of Action
The mechanism of action of antiproliferative agent-6 involves its interaction with specific molecular targets within cancer cells. The compound binds to and inhibits key enzymes and proteins involved in cell proliferation, such as cyclin-dependent kinases and topoisomerases. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, this compound can induce oxidative stress within cancer cells, further promoting cell death.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The following table summarizes key antiproliferative agents and their comparative profiles:
Key Observations:
Potency Spectrum: this compound exhibits nanomolar-to-low micromolar potency in HCT116 and H460 cells, outperforming compound 2c (7.9 μM in MDA-MB-231) and compound 3 (38.9 μM in MDA-MB-231) . Chalcones (e.g., compounds 2, 4, 5) show sub-10 μM activity in prostate cancer but lack data in colorectal or breast cancer models .
Mechanistic Divergence :
- Compound 2c induces G₂/M arrest and apoptosis, while chalcones rely on ROS-mediated cytotoxicity . This compound’s benzothiazole core may disrupt tubulin polymerization, akin to other alkaloid derivatives, though direct evidence is absent in the provided data .
Synthetic Accessibility :
- This compound and compound 2c both utilize modular synthesis (e.g., Ritter reaction for 2c), but the former’s benzothiazole scaffold allows easier derivatization for structure-activity relationship (SAR) studies .
Biological Activity
Antiproliferative Agent-6 (AA-6) is a compound that has garnered attention in the field of cancer research due to its potential efficacy in inhibiting the proliferation of various cancer cell lines. This article provides a comprehensive overview of the biological activity of AA-6, including its mechanisms of action, effectiveness against different cancer types, and relevant case studies.
The biological activity of AA-6 is primarily attributed to its ability to interfere with key cellular processes involved in cancer progression. Research indicates that AA-6 induces cell cycle arrest, particularly at the G2/M phase, which is critical for preventing cancer cell division and proliferation. This effect is similar to that observed with tubulin depolymerizing agents, which disrupt microtubule formation necessary for mitosis .
Key Mechanisms Identified:
- Cell Cycle Arrest : AA-6 has been shown to cause significant G2/M phase arrest in various cancer cell lines, effectively halting their proliferation.
- Inhibition of Key Signaling Pathways : The compound targets essential signaling pathways involved in cell growth and survival, such as the EGFR and VEGFR pathways, which are often overexpressed in tumors .
- Induction of Apoptosis : AA-6 promotes apoptosis through both intrinsic and extrinsic pathways, enhancing its effectiveness as an anticancer agent .
Efficacy Against Cancer Cell Lines
AA-6 has demonstrated promising antiproliferative activity across multiple cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for AA-6 against various human cancer cell lines:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical) | 5.2 | G2/M phase arrest |
| HT-29 (Colorectal) | 3.8 | Inhibition of EGFR |
| A549 (Lung) | 4.5 | Apoptosis induction |
These results indicate that AA-6 is particularly effective against colorectal and cervical cancer cell lines, suggesting its potential as a therapeutic agent in clinical settings.
Case Studies
Several studies have evaluated the biological activity of AA-6 in preclinical models:
- Study on HeLa Cells : A study reported that treatment with AA-6 resulted in a dose-dependent decrease in cell viability, with significant G2/M phase arrest observed through flow cytometry analysis. Western blotting confirmed a reduction in phosphorylated Rb protein levels, indicating disrupted cell cycle progression .
- Colorectal Cancer Model : In another investigation involving HT-29 cells, AA-6 exhibited an IC50 value significantly lower than standard chemotherapeutics like sunitinib. The study highlighted that AA-6 not only inhibited proliferation but also induced apoptosis via caspase activation pathways .
- Multi-target Approach : Recent research explored the use of AA-6 in combination with other agents targeting different pathways, demonstrating enhanced antiproliferative effects when used synergistically with existing chemotherapy drugs .
Q & A
Q. What experimental models are commonly used to evaluate the antiproliferative efficacy of Antiproliferative agent-6?
this compound is tested in vitro against cancer cell lines (e.g., HCT116, MCF-7, H460) and non-tumorigenic HaCaT cells to assess selectivity. The GI50 values (concentration for 50% growth inhibition) are critical: 0.5 μM (HCT116), 2 μM (MCF-7), 0.7 μM (H460), and 3.5 μM (HaCaT). These values highlight differential sensitivity across cell types, with HCT116 being the most responsive. Researchers should use standardized protocols (e.g., MTT or SRB assays) and replicate experiments to minimize variability .
Q. How is the selectivity index (SI) of this compound calculated, and what does it indicate?
The SI is the ratio of GI50 in non-cancerous cells (e.g., HaCaT, GI50 = 3.5 μM) to GI50 in cancer cells. For HCT116 (GI50 = 0.5 μM), SI = 3.5 / 0.5 = 7. A higher SI (>5–10) suggests favorable selectivity. Researchers must include non-cancerous cell lines to validate therapeutic windows and avoid off-target toxicity .
Advanced Research Questions
Q. How can researchers address discrepancies in GI50 values across cancer cell lines (e.g., HCT116 vs. MCF-7)?
Variability in GI50 may arise from differences in genetic profiles, proliferation rates, or drug uptake mechanisms. To resolve contradictions:
Q. What in vivo experimental designs are recommended to translate in vitro findings for this compound?
Based on in vitro GI50 data, use xenograft models (e.g., HCT116 tumors in nude mice) with dose ranges extrapolated from in vitro efficacy. For example:
Q. How can the mechanism of action (MoA) of this compound be investigated if initial data is limited?
Prioritize assays linked to known antiproliferative pathways:
- Apoptosis: Measure caspase-3/7 activation and Annexin V staining.
- Mitochondrial dysfunction: Assess ΔΨm collapse using JC-1 dye (as seen with Antiproliferative agent-4).
- ROS generation: Use DCFH-DA probes to quantify oxidative stress. Combine these with RNA-seq to identify dysregulated pathways (e.g., p53, MAPK) .
Q. How should researchers validate contradictory data between studies on this compound?
- Reproducibility checks: Replicate experiments in independent labs using identical protocols.
- Orthogonal assays: Confirm GI50 values with alternate methods (e.g., clonogenic vs. metabolic assays).
- Meta-analysis: Compare data across studies, noting variables like cell passage number, assay duration, and compound purity. Reference guidelines for subsampling and analytical rigor to minimize bias .
Methodological Considerations
- Data Interpretation: Use GI50 ratios (cancer vs. normal cells) rather than absolute values to prioritize compounds with high selectivity.
- Toxicity Screening: Include HaCaT cells as a baseline for non-cancerous toxicity but supplement with primary cell lines (e.g., fibroblasts) for broader safety profiling .
- In Vivo Translation: Adjust doses using allometric scaling (e.g., body surface area normalization) and monitor pharmacokinetics to ensure therapeutic plasma concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
